

Discovery and history of (1h-Indol-2-ylmethyl)amine

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Compound of Interest

Compound Name: (1h-Indol-2-ylmethyl)amine

Cat. No.: B1330477

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An In-Depth Technical Guide to **(1H-Indol-2-ylmethyl)amine**: Synthesis, History, and Applications in Drug Discovery

Abstract

(1H-Indol-2-ylmethyl)amine, also known as 2-aminomethylindole, is a crucial heterocyclic building block in medicinal chemistry. Its indole core is a privileged scaffold, frequently found in both natural products and synthetic molecules with significant biological activity. This document provides a comprehensive overview of the discovery, synthesis, and historical application of **(1H-Indol-2-ylmethyl)amine**, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative biological data for its derivatives, and graphical representations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

(1H-Indol-2-ylmethyl)amine is a primary amine derivative of indole. The indole nucleus is a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the aminomethyl group at the 2-position of the indole ring provides a key point for chemical modification, making it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its structural features allow it to interact with various biological targets, leading to its widespread use in the design of pharmacologically active compounds.

Table 1: Physicochemical Properties of **(1H-Indol-2-ylmethyl)amine**

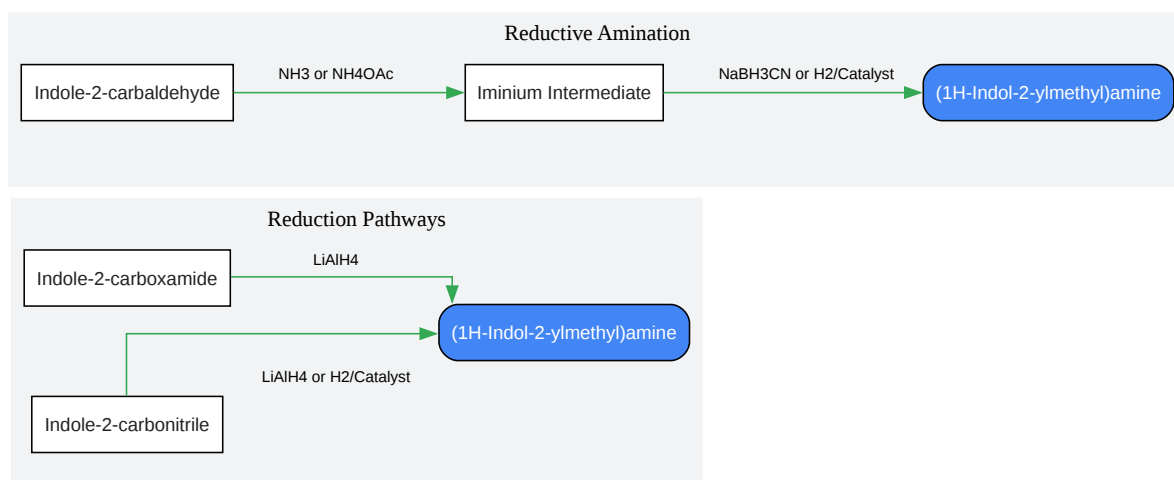
Property	Value
IUPAC Name	(1H-Indol-2-yl)methanamine
Synonyms	2-(Aminomethyl)indole, 2-Indolylmethanamine
CAS Number	27370-13-4
Molecular Formula	C ₉ H ₁₀ N ₂
Molecular Weight	146.19 g/mol
Appearance	Off-white to yellow solid
Melting Point	105-109 °C
Boiling Point	Decomposes
Solubility	Soluble in methanol, ethanol, DMSO

Discovery and Synthesis

While there isn't a single "discovery" event for a fundamental building block like **(1H-Indol-2-ylmethyl)amine**, its synthesis and utility evolved with the advancement of indole chemistry. Early methods focused on the reduction of functional groups at the 2-position of the indole ring. The most common and reliable synthetic routes are detailed below.

Synthetic Pathways

The primary methods for synthesizing **(1H-Indol-2-ylmethyl)amine** involve the reduction of either an oxime, a nitrile, or a carboxamide, or through the reductive amination of indole-2-carbaldehyde.



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Caption: General synthetic routes to **(1H-Indol-2-ylmethyl)amine**.

Experimental Protocols

This protocol describes the reduction of indole-2-carbonitrile using lithium aluminum hydride (LiAlH₄), a potent reducing agent.^{[1][2]}

- **Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).
- **Addition of Starting Material:** A solution of indole-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C under a nitrogen atmosphere.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer

Chromatography (TLC).

- **Work-up:** After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH_4 is quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
- **Isolation:** The resulting slurry is filtered through a pad of Celite, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **(1H-Indol-2-ylmethyl)amine** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

This method involves the formation of an imine from indole-2-carbaldehyde and an ammonia source, followed by in-situ reduction.[\[3\]](#)[\[4\]](#)

- **Setup:** To a solution of indole-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
- **Imine Formation:** The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** The reaction mixture is cooled to 0 °C, and sodium cyanoborohydride (NaBH_3CN) (1.5 eq) is added portion-wise. The pH of the mixture should be maintained between 6 and 7.
- **Reaction:** The reaction is stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC.
- **Work-up:** Upon completion, the methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a 2M NaOH solution.
- **Extraction and Isolation:** The aqueous layer is extracted multiple times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated in vacuo.

- Purification: The product is purified by silica gel column chromatography to afford pure **(1H-Indol-2-ylmethyl)amine**.

History of Research and Applications in Drug Discovery

The **(1H-Indol-2-ylmethyl)amine** scaffold is a cornerstone in the development of a multitude of biologically active compounds. Its structural rigidity and the presence of a hydrogen bond donor (N-H) and acceptor (amine) facilitate interactions with a wide array of biological targets. Research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities.

Role as a Serotonin Receptor Agonist/Antagonist

The indole nucleus is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many derivatives of **(1H-Indol-2-ylmethyl)amine** have been synthesized and evaluated for their activity at various serotonin receptor subtypes. These compounds have been investigated for potential applications in treating depression, anxiety, migraine, and other CNS disorders.

Application in Anticancer Drug Development

Derivatives of **(1H-Indol-2-ylmethyl)amine** have shown significant promise as anticancer agents. They have been incorporated into molecules designed to act as:

- Tubulin Polymerization Inhibitors: By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Kinase Inhibitors: The indole scaffold serves as a template for designing inhibitors of various protein kinases that are overactive in cancer cells, thereby blocking signaling pathways essential for tumor growth and survival.
- DNA Intercalating Agents: Certain derivatives have been shown to intercalate with DNA, interfering with replication and transcription processes in rapidly dividing cancer cells.

Antiviral and Antimicrobial Agents

The versatility of the **(1H-Indol-2-ylmethyl)amine** core has been exploited in the synthesis of compounds with potent antiviral and antimicrobial properties. For instance, derivatives have been developed that inhibit key viral enzymes such as HIV-1 integrase or reverse transcriptase. [5] Others have demonstrated broad-spectrum activity against various bacterial and fungal strains.

Quantitative Data on Derivatives

While **(1H-Indol-2-ylmethyl)amine** itself is primarily a building block, its derivatives have been extensively studied. The following tables summarize representative quantitative data for some of these derivatives, illustrating the scaffold's utility in generating potent bioactive molecules.

Table 2: Anticancer Activity of Selected **(1H-Indol-2-ylmethyl)amine** Derivatives

Compound ID	Modification on Amine	Target Cell Line	IC ₅₀ (μM)
A-1	N-Benzoyl	HeLa (Cervical Cancer)	5.2
A-2	N-(4-Chlorobenzyl)	MCF-7 (Breast Cancer)	2.8
A-3	N-Phenylsulfonyl	A549 (Lung Cancer)	8.1
A-4	N,N-Dimethyl	HepG2 (Liver Cancer)	15.6

Table 3: Serotonin Receptor Binding Affinity of Selected Derivatives

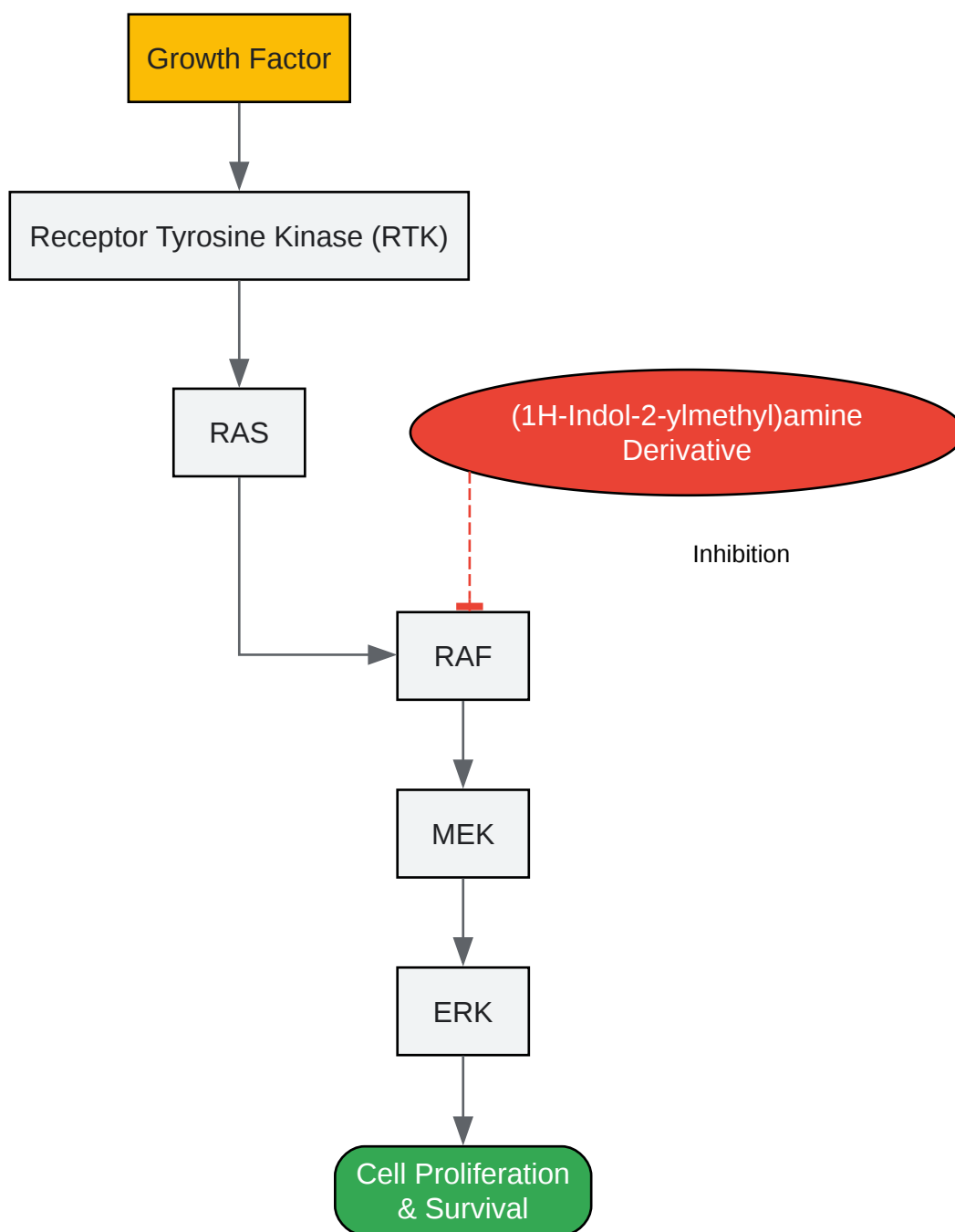
Compound ID	Modification on Amine	Receptor Subtype	K _i (nM)
B-1	N-Propyl	5-HT _{1A}	12.5
B-2	N-(2-Phenylethyl)	5-HT _{2A}	25.3
B-3	N-Cyclohexyl	5-HT ₆	8.7
B-4	N-Methyl, N-Propargyl	5-HT ₇	33.1

Signaling Pathways and Experimental Workflows

To illustrate the mechanism of action and the process of drug screening, the following diagrams are provided.

Hypothetical Kinase Inhibition Pathway

Many anticancer derivatives of **(1H-Indol-2-ylmethyl)amine** function by inhibiting protein kinases involved in cell proliferation signaling.

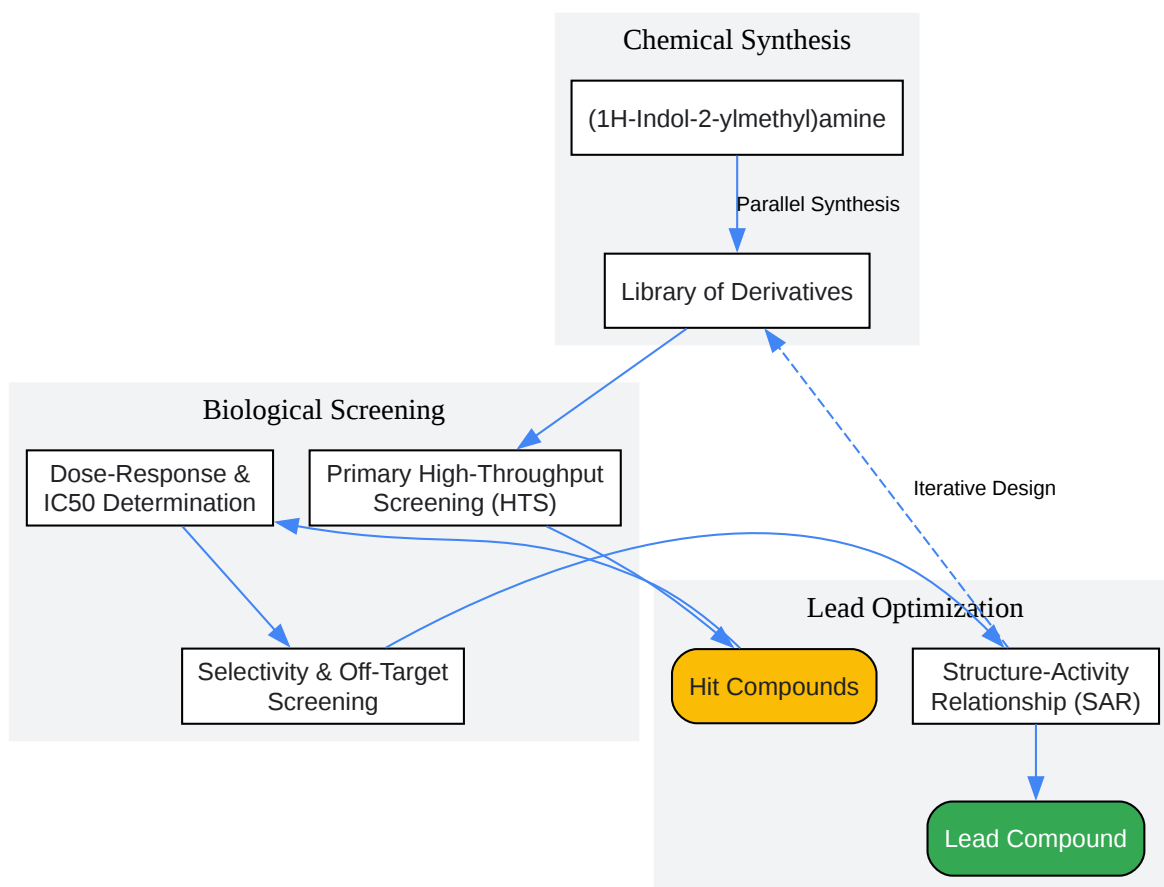


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Caption: Inhibition of the MAPK/ERK signaling pathway by a derivative.

General Workflow for Bioactivity Screening

The process of identifying lead compounds from a library of synthesized derivatives follows a structured workflow.



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Caption: Workflow for synthesis and screening of bioactive derivatives.

Conclusion

(1H-Indol-2-ylmethyl)amine is a profoundly important molecule in the field of medicinal chemistry. Its straightforward synthesis and the chemical versatility of its indole and amine functionalities have established it as a premier scaffold for the development of new drugs. The extensive body of research on its derivatives, which exhibit a wide range of pharmacological activities including anticancer, CNS, and antimicrobial effects, underscores its enduring value.

Future research will undoubtedly continue to leverage this privileged structure to explore novel biological targets and develop next-generation therapeutics. This guide provides a foundational resource for scientists engaged in this exciting and impactful area of research.

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